molecular formula C33H22BrN3 B14045279 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-3-yl)phenyl)-2-phenylpyrimidine

4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-3-yl)phenyl)-2-phenylpyrimidine

Cat. No.: B14045279
M. Wt: 540.4 g/mol
InChI Key: WNFYOJAPKFOQFW-UHFFFAOYSA-N
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Description

4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-3-yl)phenyl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-3-yl)phenyl)-2-phenylpyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl and pyridine derivatives, followed by their coupling and subsequent cyclization to form the pyrimidine ring. Common reagents used in these reactions include bromine, palladium catalysts, and various organic solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-3-yl)phenyl)-2-phenylpyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions, facilitated by palladium catalysts, to form more complex structures.

Scientific Research Applications

4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-3-yl)phenyl)-2-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-3-yl)phenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-3-yl)phenyl)-2-phenylpyrimidine include other pyrimidine derivatives with different substituents. These compounds may have varying degrees of biological activity and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall chemical properties.

Properties

Molecular Formula

C33H22BrN3

Molecular Weight

540.4 g/mol

IUPAC Name

4-(3-bromo-5-pyridin-3-ylphenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine

InChI

InChI=1S/C33H22BrN3/c34-30-19-28(27-12-7-17-35-22-27)18-29(20-30)32-21-31(36-33(37-32)26-10-5-2-6-11-26)25-15-13-24(14-16-25)23-8-3-1-4-9-23/h1-22H

InChI Key

WNFYOJAPKFOQFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)Br

Origin of Product

United States

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